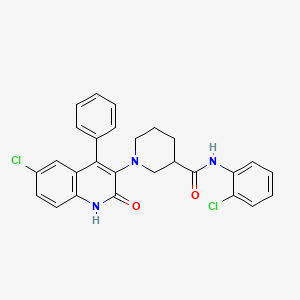![molecular formula C23H25N3O B10869398 5-ethyl-N-[2-(1H-indol-3-yl)ethyl]-1,3-dimethyl-1H-indole-2-carboxamide](/img/structure/B10869398.png)
5-ethyl-N-[2-(1H-indol-3-yl)ethyl]-1,3-dimethyl-1H-indole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-ethyl-N-[2-(1H-indol-3-yl)ethyl]-1,3-dimethyl-1H-indole-2-carboxamide: , also known by its IUPAC name N-[2-(1H-indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide 3-alkylindoles . The indole nucleus, present in this compound, plays a crucial role in various biological and clinical applications .
Preparation Methods
Synthetic Routes:: The synthesis of this compound involves several steps. One common synthetic route is the Fischer indole synthesis , which starts with the reaction of an optically active cyclohexanone with phenylhydrazine hydrochloride using methanesulfonic acid (MsOH) under reflux in methanol. This process yields the tricyclic indole compound .
Industrial Production Methods:: While specific industrial production methods for this compound are not widely documented, researchers have explored various synthetic pathways to obtain indole derivatives. These methods often involve modifications of existing reactions or novel approaches to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions:: Indole derivatives can undergo a variety of chemical reactions, including:
Electrophilic substitution: Due to the excessive π-electron delocalization in the indole ring, electrophilic substitution occurs readily. Common reactions include halogenation, nitration, and Friedel-Crafts acylation.
Reduction: Reduction of the carbonyl group or other functional groups can lead to diverse products.
Oxidation: Oxidation reactions can transform indole derivatives into various oxidation states.
Substitution: Substituents on the indole ring can be replaced by other groups, leading to modified derivatives.
Halogenating agents: (e.g., bromine, chlorine) for halogenation reactions.
Hydrazine derivatives: for reduction reactions.
Oxidizing agents: (e.g., potassium permanganate, chromic acid) for oxidation.
Strong acids: (e.g., sulfuric acid, MsOH) for electrophilic substitution.
Scientific Research Applications
Indole derivatives exhibit diverse biological activities, making them valuable in scientific research:
Antiviral: Some indole derivatives have shown inhibitory activity against influenza A and Coxsackie B4 viruses.
Anti-inflammatory: Indole compounds may modulate inflammatory pathways.
Anticancer: Research explores their potential as anticancer agents.
Antioxidant: Indole derivatives may scavenge free radicals.
Antimicrobial: Some exhibit antibacterial and antifungal properties.
Mechanism of Action
The precise mechanism by which 5-ethyl-N-[2-(1H-indol-3-yl)ethyl]-1,3-dimethyl-1H-indole-2-carboxamide exerts its effects remains an active area of study. It likely involves interactions with specific molecular targets and signaling pathways.
Comparison with Similar Compounds
While this compound’s uniqueness lies in its specific substituents and functional groups, it shares similarities with other indole derivatives. Further research can explore its distinct features and potential advantages over related compounds.
Properties
Molecular Formula |
C23H25N3O |
|---|---|
Molecular Weight |
359.5 g/mol |
IUPAC Name |
5-ethyl-N-[2-(1H-indol-3-yl)ethyl]-1,3-dimethylindole-2-carboxamide |
InChI |
InChI=1S/C23H25N3O/c1-4-16-9-10-21-19(13-16)15(2)22(26(21)3)23(27)24-12-11-17-14-25-20-8-6-5-7-18(17)20/h5-10,13-14,25H,4,11-12H2,1-3H3,(H,24,27) |
InChI Key |
YXYHUZOSVKEZSA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)N(C(=C2C)C(=O)NCCC3=CNC4=CC=CC=C43)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(1,2-benzothiazol-3-yl)-N-[4-(propan-2-yl)phenyl]piperazine-1-carbothioamide](/img/structure/B10869315.png)

![methyl {(4Z)-1-(4-methoxyphenyl)-4-[1-(morpholin-4-ylamino)ethylidene]-5-oxo-4,5-dihydro-1H-pyrazol-3-yl}acetate](/img/structure/B10869317.png)
![2-(1,3-benzothiazol-2-yl)-5-[3-(cyclohexylamino)propyl]-4-methyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione](/img/structure/B10869324.png)

![Methyl 5-chloro-3-{[4-(2-hydroxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate](/img/structure/B10869360.png)
![2-[3-(4-bromophenyl)-2,4-dioxoimidazolidin-1-yl]-N-(naphthalen-2-yl)acetamide](/img/structure/B10869362.png)
![11-(4-chlorophenyl)-3-(2-furyl)-10-(4-methoxybenzyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10869364.png)
![2-({[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]carbamothioyl}amino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B10869372.png)
![5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-cyclohexyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B10869378.png)
![2-iodo-N-({2-[(2-phenylquinolin-4-yl)carbonyl]hydrazinyl}carbonothioyl)benzamide](/img/structure/B10869381.png)
![3-(3,5-Dimethoxyphenyl)-6-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B10869387.png)
![2-{[3,3,4,4,5,5-hexafluoro-2-(trifluoromethyl)cyclopent-1-en-1-yl]sulfanyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B10869393.png)
![N-(butan-2-yl)-1,3-dioxo-2-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B10869400.png)
